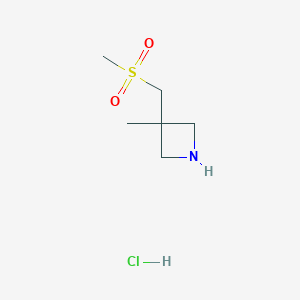

3-Methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

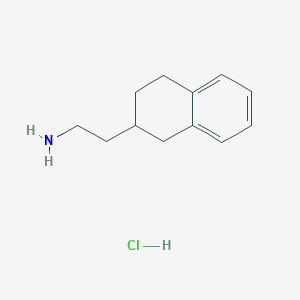

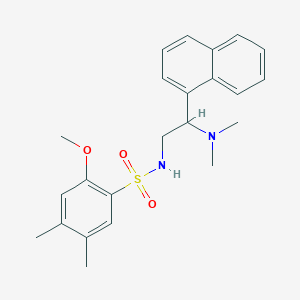

3-Methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride is a chemical compound with the molecular formula C6H14ClNO2S . It is used in the preparation of isoxazole-thiazole derivatives as GABA . It is a receptor inverse agonist for use in the treatment of cognitive disorders .

Molecular Structure Analysis

The molecular structure of 3-Methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride can be represented by the InChI string:InChI=1S/C5H11NO2S.ClH/c1-9(7,8)4-5-2-6-3-5;/h5-6H,2-4H2,1H3;1H . The Canonical SMILES representation is CS(=O)(=O)CC1CNC1.Cl . Physical And Chemical Properties Analysis

The molecular weight of 3-Methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride is 185.67 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 2 . The exact mass is 185.0277275 g/mol and the monoisotopic mass is also 185.0277275 g/mol . The topological polar surface area is 54.6 Ų . It has a heavy atom count of 10 .Applications De Recherche Scientifique

Subheading Process Development for Energetic Compounds

The development of a scalable and safe process for the synthesis of 3-(Bromoethynyl)azetidine, a highly energetic building block, demonstrates the potential of azetidine derivatives in high-energy applications. The safety study focused on the hydrochloride salt, examining its explosive properties and transport classification. The selection of (+)-camphorsulfonic acid salt as the counterion was a crucial step in mitigating the energetic properties of the compound, showcasing the importance of chemical process development and safety investigations in handling such energetic structures (Kohler et al., 2018).

Nucleophilic Substitution in Azetidine Synthesis

Subheading Synthesis and Manipulation of Azetidine Derivatives

The synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride through a series of nucleophilic substitutions and a detailed characterization of the product highlights the versatility of azetidine derivatives in chemical synthesis. The process, involving methylation and activation of hydroxyl groups, emphasizes the chemical flexibility and potential industrial applications of such compounds (Zhang Zhi-bao, 2011).

Synthesis of Azetidine-2-Carboxylic Acid

Subheading Industrial Production of Azetidine Intermediates

The synthesis of azetidine[(3S,trans)-3-amino-4-methyl-2-oxo-1-azacyclobutylsulfonic acid], an intermediate of aztreonam, from L-threonine, underscores the significance of azetidine compounds in the pharmaceutical industry. The process involved multiple steps, including esterification, aminolysis, protection of amino and hydroxy groups, sulfonation, cyclization, and deprotection, reflecting the compound's complexity and the intricate methods required for its production. The process's merits, such as high yield, purity, and suitability for industrial production, signify the importance of azetidine derivatives in pharmaceutical synthesis (Luo You-fu, 2009).

Mécanisme D'action

Target of Action

Azetidine derivatives have been reported to have a variety of targets in the central nervous system .

Mode of Action

It’s worth noting that azetidine derivatives have been studied for their potential neuroprotective effects .

Result of Action

A study on a similar azetidine derivative showed that it could protect mouse brains against ischemia/reperfusion (i/r) injury by inhibiting apoptotic damage, modulating inflammation, scavenging free radicals, ameliorating oxidative stress, and improving the energy metabolism of the brain .

Propriétés

IUPAC Name |

3-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-6(3-7-4-6)5-10(2,8)9;/h7H,3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRPXKPXLBOOSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)CS(=O)(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-3-[2-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2426595.png)

![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide](/img/structure/B2426596.png)

![N-[1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2426601.png)

![1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(m-tolyl)urea](/img/structure/B2426603.png)

![2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B2426605.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2426606.png)